molecular formula C25H29ClN4O3 B10849896 3-(4-chlorobenzyl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

3-(4-chlorobenzyl)-N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B10849896
M. Wt: 469.0 g/mol
InChI Key: YMGCQAHDDYCKLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of KKHT-20718 involves several steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for KKHT-20718 would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and minimize impurities, and ensuring compliance with regulatory standards for pharmaceutical production.

Chemical Reactions Analysis

KKHT-20718 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of KKHT-20718 might yield a ketone or aldehyde derivative, while reduction might yield an alcohol derivative.

Scientific Research Applications

Mechanism of Action

KKHT-20718 exerts its effects by inhibiting voltage-dependent T-type calcium channels, specifically targeting the alpha-1G subunit. These channels are involved in the entry of calcium ions into excitable cells, which is crucial for various calcium-dependent processes such as muscle contraction, hormone or neurotransmitter release, and gene expression . By inhibiting these channels, KKHT-20718 can modulate these processes, leading to its therapeutic effects.

Comparison with Similar Compounds

KKHT-20718 can be compared with other similar compounds that also target voltage-dependent T-type calcium channels. Some of these compounds include:

KKHT-20718 is unique due to its specific chemical structure and its particular efficacy in inhibiting the alpha-1G subunit of the calcium channels, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H29ClN4O3

Molecular Weight

469.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H29ClN4O3/c1-17-5-2-3-13-29(17)14-4-12-27-23(31)19-8-11-21-22(15-19)28-25(33)30(24(21)32)16-18-6-9-20(26)10-7-18/h6-11,15,17H,2-5,12-14,16H2,1H3,(H,27,31)(H,28,33)

InChI Key

YMGCQAHDDYCKLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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